molecular formula C9H16N4O B13486430 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13486430
M. Wt: 196.25 g/mol
InChI Key: DNXGPPPGVJEJNN-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Alkylation: The imidazole ring is then alkylated with a methyl group.

    Amidation: The final step involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-imidazole: A simpler imidazole derivative.

    2-Methyl-3-(1H-imidazol-1-yl)propanamide: A related compound with a similar structure.

Uniqueness

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern and the presence of both imidazole and amide functionalities, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(2-methylimidazol-1-yl)propanamide

InChI

InChI=1S/C9H16N4O/c1-7-12-4-5-13(7)6-9(2,11-3)8(10)14/h4-5,11H,6H2,1-3H3,(H2,10,14)

InChI Key

DNXGPPPGVJEJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C)(C(=O)N)NC

Origin of Product

United States

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